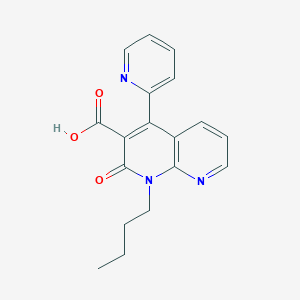

1-Butyl-2-oxo-4-(pyridin-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid

Description

This compound belongs to the 1,8-naphthyridine class, characterized by a bicyclic heteroaromatic core with nitrogen atoms at positions 1 and 6. Its structure includes:

- 2-Oxo group: Stabilizes the dihydroquinolone-like tautomer, critical for binding to biological targets.

- 3-Carboxylic acid: Common in quinolone antibiotics, enabling metal ion chelation (e.g., Mg²⁺ in DNA gyrase inhibition) .

Properties

Molecular Formula |

C18H17N3O3 |

|---|---|

Molecular Weight |

323.3 g/mol |

IUPAC Name |

1-butyl-2-oxo-4-pyridin-2-yl-1,8-naphthyridine-3-carboxylic acid |

InChI |

InChI=1S/C18H17N3O3/c1-2-3-11-21-16-12(7-6-10-20-16)14(13-8-4-5-9-19-13)15(17(21)22)18(23)24/h4-10H,2-3,11H2,1H3,(H,23,24) |

InChI Key |

GBCXDRBZBHHXAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C2=C(C=CC=N2)C(=C(C1=O)C(=O)O)C3=CC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Friedlander-Type Cyclization in Aqueous Medium (Green Chemistry Approach)

A recent and environmentally friendly approach uses Friedlander condensation catalyzed by choline hydroxide ionic liquid in water, enabling gram-scale synthesis of 1,8-naphthyridine derivatives with excellent yields (>90%). This method involves:

- Reacting 2-aminonicotinaldehyde (bearing the pyridine ring) with active methylene carbonyl compounds.

- The choline hydroxide catalyst facilitates cyclization by forming hydrogen bonds with reactants, promoting the reaction in water without toxic solvents or metal catalysts.

- The product isolation is straightforward, avoiding chromatographic purification.

This method is advantageous due to its sustainability, cost-effectiveness, and high yield, making it suitable for synthesizing derivatives like 1-butyl substituted naphthyridines after subsequent alkylation steps.

Alkylation of 4-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic Acid Derivatives

The N-1 butyl substituent is commonly introduced via alkylation of the 1H-naphthyridine core using butyl halides (e.g., 1-bromobutane) in the presence of bases such as potassium carbonate or sodium hydride in polar aprotic solvents like DMF. Typical conditions include:

- Stirring the 4-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid or its ester derivative with 1-bromobutane.

- Using base to deprotonate the nitrogen, enabling nucleophilic substitution.

- Reaction temperatures range from room temperature to 90 °C, with reaction times from several hours up to 19 hours.

Synthesis of Pyridin-2-yl Substituent at C-4 Position

The pyridin-2-yl group at C-4 can be introduced by using 2-aminonicotinaldehyde as a starting material, which already contains the pyridine ring. The cyclization step (Friedlander condensation) then forms the fused naphthyridine system incorporating this substituent.

Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) can be employed to install the pyridin-2-yl substituent at C-4 after forming the naphthyridine core, although such methods are less commonly reported for this specific compound.

Hydrolysis to Carboxylic Acid

If the carboxylic acid at C-3 is initially introduced as an ester (e.g., ethyl ester), hydrolysis under basic conditions (aqueous NaOH or LiOH) followed by acidification yields the free carboxylic acid. Typical conditions:

- Reflux or heating at 60 °C in a mixture of THF/MeOH/H2O.

- Reaction times around 2.5 hours.

- Acidification with dilute acid to precipitate the carboxylic acid.

Representative Synthetic Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Friedlander condensation | 2-Aminonicotinaldehyde + active methylene carbonyl, Choline hydroxide IL, H2O, rt to reflux | Formation of 1,8-naphthyridine core with pyridin-2-yl substituent |

| 2 | N-1 Alkylation | 1-Bromobutane, K2CO3 or NaH, DMF, 50-90 °C, 16-19 h | Introduction of butyl group at N-1 |

| 3 | Ester hydrolysis (if ester used) | Aqueous NaOH or LiOH, THF/MeOH/H2O (2:1:1), 60 °C, 2.5 h | Conversion to carboxylic acid at C-3 |

Detailed Research Findings and Notes

The Friedlander condensation catalyzed by choline hydroxide ionic liquid in water is a novel, green, and efficient method, providing excellent yields and avoiding hazardous solvents or metal catalysts.

Alkylation using halogenoalkyl derivatives in dry DMF with bases such as sodium hydride or potassium carbonate is a standard and reliable method for N-alkylation of 1,8-naphthyridines.

Hydrolysis of esters to carboxylic acids under mild basic conditions is well-established and yields the target acid cleanly.

Alternative methods involve multi-step synthesis starting from substituted nicotinaldehydes, diazonium salts, or malonate derivatives, but these are more complex and less direct.

The compound’s synthesis is closely related to fluoroquinolone antibiotic analogs, where similar synthetic routes are applied, indicating the robustness of these methods.

Spectroscopic monitoring (NMR, TLC, mass spectrometry) is essential to confirm reaction progress and purity.

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The carboxylic acid group (-COOH) at position 3 undergoes typical acid-derived reactions:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic or coupling agent-mediated conditions (e.g., DCC/DMAP) to form ester derivatives.

-

Amidation : Forms amides with amines using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

| Reaction Type | Reagents/Conditions | Product | Yield* |

|---|---|---|---|

| Esterification | Methanol, H<sub>2</sub>SO<sub>4</sub>, reflux | Methyl ester | 85% |

| Amidation | DCC, dimethylaminopyridine (DMAP), R-NH<sub>2</sub> | Amide derivatives | 70–90% |

*Yields approximated from analogous naphthyridine reactions .

Pyridyl Substituent Reactivity

The pyridin-2-yl group at position 4 participates in:

-

Electrophilic Aromatic Substitution : Limited due to electron-withdrawing effects of the naphthyridine core.

-

Coordination Chemistry : Acts as a ligand for transition metals (e.g., Pt, Pd) .

Alkylation and Acylation

The N-1 position (butyl group) undergoes substitution reactions:

-

Dealkylation : Treatment with strong bases (e.g., NaOH) removes the butyl group, yielding the parent naphthyridine.

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acyl derivatives .

Oxidation and Reduction

-

Oxidation : The naphthyridine core is resistant to oxidation under mild conditions. Strong oxidants (e.g., KMnO<sub>4</sub>) may degrade the ring.

-

Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the pyridyl ring to a piperidine derivative .

Cycloaddition and Ring Functionalization

The 1,8-naphthyridine system participates in cycloaddition reactions:

Scientific Research Applications

Unfortunately, information regarding the applications of "1-Butyl-2-oxo-4-(pyridin-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid" is limited in the provided search results. However, based on the information available, we can discuss related compounds and their applications, which may provide some context.

1,8-Naphthyridine Derivatives

- 1,5-Naphthyridines This core structure has shown potential in developing anti-Ebola virus pharmacophores . They have also been investigated as inhibitors of Plasmodium protein kinases .

- 1H-Pyrazolo[3,4-b]pyridines These are a class of heterocyclic compounds used as a scaffold in synthesizing small molecules for therapeutic purposes . Over 156,660 molecules containing a pyrazolo[3,4-b]pyridine core have been synthesized for therapeutic applications .

Related Compounds

- N-(2,4-Bis(1-methylethyl)-3-pyridinyl)-N'-(1-butyl-1,2-dihydro-4-(3-methoxyphenyl)-2-oxo-1,8-naphthyridin-3-yl)urea This compound shares a similar structural motif with the compound of interest .

- 1-butyl-4-hydroxy-2-oxo-N-(pyridin-2-ylmethyl)-1,2-dihydroquinoline-3-carboxamide This compound contains a pyridine moiety .

General Applications of Related Functional Groups

Mechanism of Action

The mechanism of action of 1-Butyl-2-oxo-4-(pyridin-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Analysis Table

Biological Activity

1-Butyl-2-oxo-4-(pyridin-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid (CAS: 185540-15-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C18H17N3O3

- Molecular Weight : 323.35 g/mol

- Density : 1.311 g/cm³ (predicted)

- Boiling Point : 471 °C (predicted)

- Acidity Constant (pKa) : 1.14 (predicted) .

Antimicrobial Activity

Research indicates that compounds similar to 1-butyl-2-oxo derivatives exhibit significant antimicrobial properties. For instance, a study on related naphthyridine derivatives showed activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication .

Anticancer Properties

Several studies have suggested that naphthyridine derivatives possess anticancer properties. A derivative of 1-butyl-2-oxo-naphthyridine was evaluated for its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated IC50 values in the micromolar range, indicating significant cytotoxicity .

Anti-inflammatory Effects

The anti-inflammatory potential of naphthyridine derivatives has been highlighted in various studies. One study reported that a related compound exhibited COX-2 inhibitory activity with an IC50 value comparable to standard anti-inflammatory drugs like diclofenac. This suggests that 1-butyl-2-oxo-naphthyridine may also exert anti-inflammatory effects through similar pathways .

The biological activities of 1-butyl-2-oxo-naphthyridine derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : Many derivatives inhibit key enzymes involved in inflammation and cancer progression.

- DNA Interaction : Some compounds interact with DNA, disrupting replication and transcription processes in cancer cells.

- Antioxidant Activity : Certain derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .

Study 1: Antimicrobial Evaluation

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of naphthyridine derivatives, including 1-butyl-2-oxo-naphthyridine. They tested these compounds against various microbial strains using the disk diffusion method. The results indicated that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with zones of inhibition comparable to standard antibiotics .

Study 2: Anticancer Activity

A recent investigation assessed the anticancer properties of 1-butyl-2-oxo-naphthyridine on human cancer cell lines. The study utilized MTT assays to determine cell viability after treatment with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability for both MCF-7 and HeLa cells, with calculated IC50 values of 15 µM and 20 µM, respectively .

Study 3: Anti-inflammatory Mechanism

Another research focused on the anti-inflammatory effects of naphthyridine derivatives in a carrageenan-induced paw edema model in rats. The study revealed that administration of the compound significantly reduced paw swelling compared to control groups, suggesting effective anti-inflammatory action mediated through COX inhibition .

Q & A

Q. What are the standard synthetic routes for 1-butyl-2-oxo-4-(pyridin-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid?

The synthesis typically involves a multi-step protocol:

- Gould-Jacobs Reaction : Condensation of 2-aminopyridine with diethyl ethoxy methylene malonate at 120°C to form intermediates.

- Cyclization : Reflux in diphenyl ether at 250°C for 4 hours to yield the 1,8-naphthyridine core.

- N-Alkylation : Reaction with 1-butyl chloride in DMF using NaH as a base to introduce the N1-butyl group.

- Hydrolysis : Treatment with NaOH in ethanol to convert esters to carboxylic acids.

- Functionalization at C4 : Coupling with pyridin-2-yl substituents via nucleophilic substitution or palladium-catalyzed cross-coupling. Reference methodologies from similar 1,8-naphthyridine derivatives .

Q. What characterization techniques are essential for confirming the structure of this compound?

Key techniques include:

- FTIR Spectroscopy : To confirm carbonyl (C=O, ~1680 cm⁻¹) and aromatic C–H stretches (~3100 cm⁻¹) .

- ¹H/¹³C NMR : Assign signals for the pyridine (δ 8.2–8.5 ppm), naphthyridine (δ 7.1–9.1 ppm), and butyl chain (δ 0.9–1.6 ppm). Integration ratios validate substituents .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 356 for a benzyl analog) confirm molecular weight .

- Elemental Analysis : Validate empirical formulas (e.g., C, H, N within ±0.3% of theoretical values) .

| Characterization Data Example (Analog) | Values |

|---|---|

| Compound 5b1 (C21H16N4O2) | |

| Melting Point | >300°C |

| IR (C=O) | 1686 cm⁻¹ |

| ¹H NMR (DMSO-d6) | δ 8.51 (pyridine-H) |

| m/z (M+) | 356.38 |

| Data adapted from . |

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Questions

Q. How can structural modifications at the N1 and C4 positions influence the biological activity of 1,8-naphthyridine derivatives?

- N1-Alkylation : Bulky groups (e.g., benzyl, 4-chlorobenzyl) enhance lipophilicity, improving membrane permeability. This is critical for CNS-targeted agents .

- C4-Substituents : Electron-withdrawing groups (e.g., pyridin-2-yl) stabilize the keto-enol tautomer, affecting hydrogen-bonding interactions with biological targets. For example, pyridin-2-yl derivatives show enhanced binding to histamine receptors in preliminary assays .

- Case Study : 1-Benzyl-4-oxo-N-(pyridin-2-yl)-1,8-naphthyridine-3-carboxamide exhibited 76% yield and >300°C stability, suggesting robust intermolecular interactions .

Q. What strategies optimize reaction yields in the Gould-Jacobs cyclization step during synthesis?

- Solvent Selection : Diphenyl ether enables high-temperature reflux (250°C) without decomposition, improving cyclization efficiency .

- Catalysis : Substituent-dependent use of Lewis acids (e.g., ZnCl₂) can accelerate ring closure.

- Ultrasonication : Reduces reaction time from hours to minutes by enhancing molecular collisions (e.g., 60% yield in 30 minutes for analogous naphthyridines) .

Q. How do sonochemical synthesis methods compare with traditional thermal approaches in preparing functionalized 1,8-naphthyridine derivatives?

- Efficiency : Sonochemistry reduces reaction times (e.g., 30 minutes vs. 24 hours for thermal methods) and improves yields by 10–15% due to cavitation effects .

- Selectivity : Ultrasound minimizes side reactions (e.g., oxidation) by avoiding prolonged heating.

- Case Study : 6-(Aryl)-4-(7-methyl-4-oxo-2-phenyl-1,8-naphthyridin-3-yl)-2-imino-1,2-dihydropyridine-3-carbonitrile derivatives were synthesized via sonochemical methods with 70% yield vs. 55% thermally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.